Product packaging for Thieno[3,2-b]pyridin-6-amine(Cat. No.:CAS No. 115063-92-8)

Thieno[3,2-b]pyridin-6-amine

Cat. No.: B044365
CAS No.: 115063-92-8
M. Wt: 150.2 g/mol
InChI Key: ZEPHVTQYZYJBCT-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-6-amine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors. This high-purity amine serves as a versatile synthetic intermediate for the construction of diverse compound libraries. Its core structure is frequently employed in the design of potent and selective inhibitors for a range of kinases, including but not limited to, JAK (Janus Kinase), BTK (Bruton's Tyrosine Kinase), and EGFR (Epidermal Growth Factor Receptor) families. The planar, electron-rich thienopyridine system facilitates optimal binding interactions within the ATP-binding pocket of these enzymes, while the primary amine at the 6-position provides a critical handle for introducing pharmacophores that enhance potency, selectivity, and ADMET properties. Researchers utilize this compound as a foundational building block in oncology research, immunology, and the study of inflammatory signaling pathways. Its primary value lies in enabling structure-activity relationship (SAR) studies to optimize lead compounds for improved efficacy and reduced off-target effects. This compound is supplied for research purposes to advance the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B044365 Thieno[3,2-b]pyridin-6-amine CAS No. 115063-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPHVTQYZYJBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602983
Record name Thieno[3,2-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115063-92-8
Record name Thieno[3,2-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Thieno 3,2 B Pyridin 6 Amine and Its Functionalized Derivatives

Strategic Approaches to Thieno[3,2-b]pyridine (B153574) Ring System Formation

The construction of the fused thieno[3,2-b]pyridine ring system can be accomplished through various synthetic strategies, primarily involving the formation of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core or vice-versa.

Cyclization reactions are fundamental to the formation of the thienopyridine skeleton. A common strategy involves the intramolecular cyclization of a suitably functionalized precursor. The Thorpe-Ziegler reaction, for instance, is a powerful method for constructing the thiophene ring. This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile. acs.org For example, 3-cyano-2-pyridones can be converted into 2-chloronicotinonitriles, which then react with α-chloroacetanilides in the presence of a strong base to undergo a Thorpe-Ziegler cascade, yielding 3-aminothieno[2,3-b]pyridine-2-carboxamides, an isomeric system. sciforum.net

Domino reactions, such as the SN2 → Thorpe−Ziegler → Thorpe−Guareschi sequence, have also been developed for the combinatorial synthesis of substituted thieno[3,2-b]pyridines and other related annulated heterocycles. acs.org

To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot procedures are highly desirable. Such protocols combine multiple reaction steps into a single operation without the need for isolating intermediates. For instance, a two-step, one-pot procedure has been developed for the synthesis of 2-phenylthieno[3,2-b]pyridine. researchgate.net This process involves a palladium/copper-catalyzed Sonogashira coupling of 2-bromo-3-chloropyridine (B1276723) with phenylacetylene, followed by treatment with sodium sulfide (B99878) (Na₂S) to effect the cyclization and formation of the thiophene ring. researchgate.net

Another convenient one-pot protocol enables the synthesis of 2-substituted thieno[3,2-b]indoles, a related class of compounds, starting from 3-aminothiophene-2-carboxylates. researchgate.net This method proceeds through the saponification of the starting ester, followed by treatment with arylhydrazines in acetic acid. researchgate.net This sequence involves the in situ decarboxylation to form a 3-aminothiophene intermediate, which then undergoes a Fischer indolization reaction to yield the final product. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, represent a highly efficient strategy for generating molecular complexity. rsc.org MCRs are widely used for the synthesis of various thiophene derivatives. tandfonline.com For example, the Gewald reaction, a well-known MCR, produces 2-aminothiophenes from a ketone or aldehyde, an α-cyano ester, and elemental sulfur in the presence of a base. tandfonline.com

While direct MCRs for the de novo synthesis of the thieno[3,2-b]pyridine scaffold are less commonly reported, MCRs are instrumental in creating highly functionalized pyridines or thiophenes that serve as key precursors for subsequent cyclization. scielo.brrsc.org For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and a thiol can produce substituted 2-amino-3,5-dicarbonitrile-6-thiopyridines, which are valuable starting materials for building the fused thiophene ring. scielo.br The development of novel MCRs that directly afford the thieno[3,2-b]pyridine core remains an active area of research, promising streamlined access to these valuable heterocyclic systems. yok.gov.tr

One-Pot Synthetic Protocols for Enhanced Efficiency

Targeted Functionalization and Derivatization at the 6-Amine Position and other Ring Positions

Once the thieno[3,2-b]pyridine core is assembled, further derivatization is often required to modulate its properties. Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution are powerful tools for this purpose.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering broad substrate scope and functional group tolerance. researchgate.netnih.gov

Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a premier method for forming aryl-amine bonds. wikipedia.org This reaction is extensively used to introduce amino substituents onto the thieno[3,2-b]pyridine scaffold, particularly at the 6-position. The typical procedure involves coupling a halo-thienopyridine (e.g., 6-bromothieno[3,2-b]pyridine) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netnih.gov

For example, novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines were synthesized via the Buchwald-Hartwig coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl and heteroarylamines. nih.gov Similarly, aminodi(hetero)arylamines have been prepared by coupling the same bromo-thienopyridine with bromonitrobenzenes, followed by reduction of the nitro group. nih.govresearchgate.net The choice of ligand, such as Xantphos, and base, like cesium carbonate, is crucial for achieving high yields. researchgate.net The reaction has also been explored using greener solvents, such as eucalyptol, with good success. mdpi.com

Table 1: Examples of Buchwald-Hartwig C-N Coupling on Thieno[3,2-b]pyridine Core
Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)Reference
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylateAryl/HeteroarylaminesPd₂(dba)₃ / XantphosCs₂CO₃DioxaneMethyl 3-amino-6-[(hetero)arylamino]thieno[3,2-b]pyridine-2-carboxylate40-75 nih.gov
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylateo-BromonitrobenzenePd₂(dba)₃ / XantphosCs₂CO₃DioxaneMethyl 3-amino-6-(o-nitrophenylamino)thieno[3,2-b]pyridine-2-carboxylate80 researchgate.net
3-Bromo-2-phenylthieno[3,2-b]pyridine (B11825556)Various AminesPd(OAc)₂ / Xantphost-BuONaEucalyptol3-Amino-2-phenylthieno[3,2-b]pyridine Derivatives84 (avg) mdpi.com

Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron species (like a boronic acid or ester) with an organohalide or triflate. libretexts.orgwikipedia.org This reaction is employed to introduce aryl or heteroaryl substituents onto the thieno[3,2-b]pyridine ring system, thereby expanding its structural diversity. mdpi.com

The synthesis of new 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridines has been achieved through the Suzuki coupling of 3-bromo-2-phenylthieno[3,2-b]pyridine with various (hetero)arylboronic acids. researchgate.net These reactions can proceed in moderate to excellent yields after optimizing conditions, including the choice of palladium catalyst, ligand, and base. researchgate.net The use of unprotected nitrogen-rich heterocycles in Suzuki-Miyaura couplings can be challenging but has been successfully demonstrated with appropriate catalyst systems. nih.gov

Table 2: Examples of Suzuki-Miyaura C-C Coupling on Thieno[3,2-b]pyridine Core
Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)Reference
3-Bromo-2-phenylthieno[3,2-b]pyridine(Hetero)arylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/H₂O3-(Hetero)aryl-2-phenylthieno[3,2-b]pyridines41-99 researchgate.net
Methyl 3-bromo-thieno[3,2-b]pyridine-2-carboxylate(Hetero)arylboronic acidsPd(dppf)Cl₂K₂CO₃Dioxane/H₂OMethyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates20-94 mdpi.com

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

On the thieno[3,2-b]pyridine scaffold, SNAr provides a pathway for functionalization, often complementary to metal-catalyzed methods. For instance, a chloro or fluoro substituent on the pyridine ring of the thienopyridine system, activated by an adjacent electron-withdrawing group (e.g., a nitrile or a fused ring nitrogen), can be displaced by various nucleophiles such as amines, alkoxides, or thiolates. While specific examples focusing solely on Thieno[3,2-b]pyridin-6-amine are limited in the provided context, the general principle is applicable. For example, a related synthesis of a benzo[d]thiazol-2-yl derivative involved a nucleophilic aromatic substitution step to attach the benzo[d]thiazole group to a thienopyridine scaffold. vulcanchem.com The development of efficient SNAr methodologies offers a greener and often more economical alternative to transition-metal-catalyzed reactions for installing certain functional groups. dntb.gov.ua

Electrophilic Aromatic Substitution Reactions on the Thienopyridine System

The thieno[3,2-b]pyridine scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the fused ring system. The position of substitution is influenced by the electronic nature of the bicyclic system and any existing substituents.

Thieno[2,3-b]pyridine (B153569), an isomer of thieno[3,2-b]pyridine, undergoes electrophilic substitution reactions such as acylation and nitration. ambeed.com A kinetic study of hydrogen exchange and nitration on thieno[2,3-b]pyridine has provided insights into the reactivity of its protonated species, drawing comparisons to quinoline (B57606) and benzothiophene. rsc.org For the thieno[3,2-b]pyridine system, halogenation using bromine in acetic acid has been shown to selectively occur at the 4-position of the thiophene ring.

The presence of directing groups significantly influences the regioselectivity of these reactions. For instance, an electron-withdrawing trifluoromethyl (-CF₃) group can direct incoming electrophiles to specific positions on the thieno[3,2-b]pyridine ring.

Table 1: Examples of Electrophilic Aromatic Substitution on Thienopyridine Systems

SubstrateReagent/ConditionsProductApplication
Thieno[3,2-b]pyridine-2-carboxylic acidBromine in acetic acid4-Bromo-thieno[3,2-b]pyridine-2-carboxylic acidIntermediate for further functionalization
N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamideVarious electrophilesSubstituted derivativesExploration of structure-activity relationships

Amide and Carboxamide Formation

The formation of amide and carboxamide functionalities is a cornerstone in the synthesis of many biologically active thieno[3,2-b]pyridine derivatives. These reactions typically involve the coupling of a thieno[3,2-b]pyridine carboxylic acid with an amine or, conversely, the acylation of this compound.

A common route involves the hydrolysis of a nitrile precursor to a carboxylic acid, which is then activated and coupled with an amine. For example, a nitrile can be hydrolyzed to a carboxylic acid using sodium hydroxide. acs.org This carboxylic acid can then be converted to an acid chloride using reagents like phosphorus oxychloride, followed by in-situ reaction with various amines to generate the desired amide. acs.org Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) are effectively used to form the amide bond between a thieno[3,2-b]pyridine carboxylic acid and an amine. mdpi.com

In a notable application, thieno[3,2-b]pyridine-5-carboxamides have been synthesized as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). acs.orgnih.gov This synthesis involved the reaction of a nitrile intermediate with an alcohol to form an ether, followed by hydrolysis to the carboxylic acid and subsequent amide formation. acs.org

The synthesis of 3-amino-N-[2-(isobutylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide showcases a multi-step sequence where the final step is an amide coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and triethylamine.

Table 2: Reagents for Amide and Carboxamide Formation

Carboxylic Acid PrecursorCoupling Reagent(s)Amine ComponentProduct Type
Thieno[3,2-b]pyridine-5-carboxylic acidPhosphorus oxychlorideHeterocyclic aminesThieno[3,2-b]pyridine-5-carboxamides
Thieno[3,2-b]pyridine carboxylic acidEDCI, DMAPN-Boc-L-amino acidsAmino acid-conjugated thienopyridines
3-Aminothieno[2,3-b]pyridine-2-carboxylic acidHATU, Et₃N2-(Isobutylsulfanyl)anilineSubstituted thieno[2,3-b]pyridine-2-carboxamides

Green Chemistry Principles and Sustainable Synthetic Routes

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to develop more sustainable and environmentally benign synthetic processes. dntb.gov.ua This is particularly relevant for the synthesis of heterocyclic compounds like thienopyridines, which are often key components of active pharmaceutical ingredients (APIs). acs.org

Key strategies in green chemistry include the use of safer solvents, biocatalysis, and the development of operationally simple and efficient reaction protocols. dntb.gov.uaacs.org Water, polyethylene (B3416737) glycol (PEG), and bio-based solvents are being explored as greener alternatives to traditional organic solvents for the synthesis of nitrogen-containing heterocycles. dntb.gov.ua

For thienopyridine synthesis, methods that offer high yields, use inexpensive and readily available reagents, have short reaction times, and involve simple work-up procedures are highly desirable. researchgate.net For instance, a five-step synthesis of the antiplatelet drug ticlopidine, a thienopyridine derivative, was developed with an emphasis on being environmentally acceptable and scalable. researchgate.net

Biocatalysis is emerging as a powerful tool for creating more sustainable synthetic routes to APIs. acs.org Enzymes can be employed to shorten synthetic pathways and conduct reactions more efficiently under milder conditions compared to traditional chemical methods. acs.org Another approach involves metal-free, site-selective C–H bond thiolation and cyclization to construct the thienopyridine core, which can reduce reliance on heavy metal catalysts. acs.org

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives, offering rapid and efficient reaction conditions. nih.gov These approaches collectively contribute to reducing the environmental footprint associated with the synthesis of this compound and related compounds.

Elucidation of Chemical Reactivity and Transformational Chemistry

Reactivity of the Amino Group: Acylations, Alkylations, and Condensations

The amino group on the thieno[3,2-b]pyridine (B153574) ring serves as a versatile handle for introducing a variety of functional groups through acylation, alkylation, and condensation reactions. While specific data on the 6-amino isomer is limited, studies on related isomers, such as 3-amino and 7-amino derivatives, provide significant insight into its expected reactivity.

Acylations and Urea (B33335) Formation: The nucleophilic character of the amino group allows for straightforward acylation. For instance, 7-aminothieno[3,2-b]pyridine derivatives have been converted into corresponding urea compounds, which are potent urotensin-II receptor antagonists. nih.gov This transformation typically involves reacting the amine with an isocyanate or a carbamoyl (B1232498) chloride. Similarly, amide bond formation is a common modification. The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with chloroacetyl chloride readily yields the corresponding 3-(chloroacetylamino) derivatives, demonstrating the amine's capacity for acylation. sciforum.net

Alkylations: Alkylation of the exocyclic amino group on related thieno[3,2-b]pyridine systems has also been documented. In the synthesis of thieno[3,2-d]pyrimidin-4-amine (B90789) analogs, an intermediate formed from 3-aminothieno[3,2-b]pyridine-2-carbonitrile undergoes cyclization and subsequent N-alkylation. The exocyclic amine of the resulting thieno[3,2-d]pyrimidin-4-amine is methylated using sodium hydride and methyl iodide. nih.gov

Condensation Reactions: Condensation reactions are pivotal in expanding the heterocyclic framework. 3-Aminothieno[3,2-b]pyridine-2-carbonitrile, for example, undergoes condensation with N,N-dimethylacetamides to form N'-substituted-N,N-dimethylacetimidamides. nih.gov These intermediates are crucial for subsequent cyclization reactions. Another example, although on the [2,3-b] isomer, shows 3-aminothieno[2,3-b]pyridine-2-carbonitrile reacting with ethylenediamine (B42938) in the presence of carbon disulfide to yield a 2-(4,5-dihydro-1H-imidazol-2-yl) derivative, showcasing the amino group's ability to participate in the formation of new heterocyclic rings. osi.lv

Reaction TypeReagent(s)Product TypeThieno[3,2-b]pyridine PrecursorRef
Urea Formation IsocyanateThienopyridinyl urea7-Aminothieno[3,2-b]pyridine nih.gov
Alkylation NaH, CH₃IN-Methylated amineN-(4-methoxyphenyl)-2-methyl-benzo osi.lvmdpi.comthieno[3,2-d]pyrimidin-4-amine (derived from 3-aminothieno[3,2-b]pyridine) nih.gov
Condensation N,N-dimethylacetamideN,N-dimethylacetimidamide3-Aminothieno[3,2-b]pyridine-2-carbonitrile nih.gov

Regioselectivity and Stereoselectivity in Thienopyridine Transformations

Regio- and stereochemical control are critical in the synthesis of complex molecules based on the thienopyridine scaffold.

Regioselectivity: Electrophilic substitution reactions on the thieno[3,2-b]pyridine core exhibit distinct regioselectivity. Bromination of 2-phenylthieno[3,2-b]pyridine using bromine in dichloromethane (B109758) occurs preferentially at the C3 position of the thiophene (B33073) ring. researchgate.net This indicates that the C3 position is the most nucleophilic and susceptible to electrophilic attack. This inherent reactivity allows for the selective introduction of functional groups, which can then be used in further transformations like cross-coupling reactions.

Stereoselectivity: While examples of stereoselective transformations on a pre-formed thieno[3,2-b]pyridine ring are not extensively documented, stereoselectivity is a key consideration in the synthesis of the ring system itself. For instance, the Staudinger reaction involving 6,7-dihydrothieno[3,2-c]pyridine (B124271) derivatives proceeds stereoselectively to give cis-cycloadducts. Research on N-acyl tetrahydrothienopyridine derivatives has identified the presence of distinct rotamers (Z and E) due to restricted rotation around the C-N amide bond. These rotamers can be identified and characterized using NMR spectroscopy, with the Z-rotamer often being the major form.

Rearrangement Reactions and Structural Isomerization

Skeletal rearrangement and structural isomerization are important transformations that can lead to novel heterocyclic systems. While this area is well-explored for some heterocyclic compounds, specific examples involving the thieno[3,2-b]pyridine core are not widely reported in the current literature. Most documented rearrangement reactions lead to the formation of thienopyridine systems rather than starting from them. The existence of stable rotamers in N-acylated tetrahydrothienopyridine derivatives represents a form of conformational isomerization, which can influence the compound's biological activity and chemical reactivity. google.com

Transition Metal-Catalyzed Modifications Beyond Amination

Transition metal-catalyzed cross-coupling reactions are powerful tools for modifying the thieno[3,2-b]pyridine skeleton, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically utilize a halogenated thienopyridine as the starting material.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction has been effectively used to introduce aryl and heteroaryl substituents onto the thieno[3,2-b]pyridine core. Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been coupled with various aryl or heteroaryl boronic acids or their corresponding pinacol (B44631) esters and potassium trifluoroborates to produce a range of 6-substituted derivatives in high yields. researchgate.net Similarly, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate undergoes Suzuki coupling with (hetero)arylboronic acids to yield 3-(hetero)aryl derivatives. mdpi.com

Sonogashira Coupling: The Sonogashira coupling is employed to introduce alkyne functionalities. Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been successfully reacted with several (hetero)arylacetylenes to synthesize 6-[(hetero)arylethynyl] derivatives, which have shown potential as antitumor agents. researchgate.net

C-H Arylation: Direct C-H arylation offers an alternative, more atom-economical approach to functionalization. Palladium-catalyzed C-H arylation has been demonstrated on the 2-phenylthieno[3,2-b]pyridine core, allowing for the introduction of further aryl groups without the need for pre-functionalization with a halogen. researchgate.net

ReactionSubstrateCoupling PartnerCatalyst/ConditionsProductYieldRef
Suzuki-Miyaura Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate(Hetero)aryl boronic acid/esterPd(dppf)Cl₂·CH₂Cl₂, K₂CO₃, Dioxane/H₂O, 80 °CMethyl 3-amino-6-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate65-91% researchgate.net
Suzuki-Miyaura Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate4-Pyridine boronic acidPdCl₂(dppf)·CH₂Cl₂Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate66% mdpi.com
Sonogashira Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate(Hetero)arylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80 °CMethyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylate48-87% researchgate.net
C-H Arylation 2-Phenylthieno[3,2-b]pyridine4-BromobenzonitrilePd(OAc)₂, P(o-tol)₃, Cs₂CO₃3-(4-Cyanophenyl)-2-phenylthieno[3,2-b]pyridine69% researchgate.net

Heterocyclic Annulation Reactions on the Thieno[3,2-b]pyridine Core

Heterocyclic annulation involves the construction of a new ring fused to the existing thieno[3,2-b]pyridine framework, leading to more complex polycyclic systems. These reactions often utilize bifunctional precursors derived from the thienopyridine core.

An important example is the formation of the pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine system. This tricyclic structure can be synthesized from 3-aminothieno[3,2-b]pyridine precursors. For instance, (E)-N'-(2-Cyanothieno[3,2-b]pyridin-3-yl)-N,N-dimethylacetimidamide, when heated with p-anisidine (B42471) in the presence of aluminum chloride, undergoes an intramolecular cyclization to afford the corresponding N-(4-methoxyphenyl)-2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine. nih.gov This transformation demonstrates how the amino and cyano groups at the 2- and 3-positions can be utilized to build an adjacent pyrimidine (B1678525) ring.

While many annulation strategies focus on constructing the thienopyridine ring itself, these examples show that a pre-formed thieno[3,2-b]pyridine can serve as a valuable platform for synthesizing more elaborate, fused heterocyclic structures with potential biological activities.

Computational and Theoretical Investigations into Thieno 3,2 B Pyridin 6 Amine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful methods for investigating the electronic structure and properties of molecules. While specific studies on Thieno[3,2-b]pyridin-6-amine are not extensively documented, research on analogous heterocyclic systems provides a framework for understanding its potential characteristics.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. For instance, in a study of novel 2-aminobenzo preprints.orguni.luthieno[3,2-d]pyrimidine (B1254671) 5,5-dioxides, which share a fused heterocyclic system, DFT calculations were employed to visualize the HOMO and LUMO distributions. beilstein-journals.org The HOMO is typically localized on the electron-rich portions of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is found on the electron-deficient regions, indicating sites for nucleophilic attack. The energy gap between HOMO and LUMO is a critical parameter that correlates with the molecule's stability and reactivity.

TD-DFT calculations are utilized to predict the electronic absorption spectra, providing information on electronic transitions between molecular orbitals. bohrium.com For example, theoretical investigations on thiazolo[3,2-a]pyridine derivatives have shown that the absorption maxima (λmax) and intensities are dependent on the solvent and can be accurately predicted using TD-DFT. bohrium.com These calculations help in assigning the observed electronic transitions, which are often of a π-π* nature in such aromatic systems. growingscience.com

Analysis of Molecular Orbitals and Electronic Transitions

Molecular Docking and Dynamics Simulations in Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding modes and affinities of small molecules to their macromolecular targets. These methods have been widely applied to thieno[3,2-b]pyridine (B153574) derivatives and related compounds to understand their interactions with various enzymes and receptors.

Molecular docking studies on thieno[2,3-c]pyridine (B153571) derivatives as Hsp90 inhibitors have provided insights into their binding modes. For instance, the protonated nitrogen of a thiomorpholine (B91149) group was shown to form a strong hydrogen bond with the carbonyl oxygen of Asp54 in the Hsp90 protein. mdpi.com Similarly, docking studies of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives with VEGFR-2 have helped in understanding the molecular determinants of their inhibitory activity. nih.gov

MD simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the examination of conformational changes and the stability of interactions over time. nih.gov In a study of thieno[3,2-b]pyrrole derivatives as LSD1 inhibitors, 100 ns MD simulations were used to supplement molecular docking and to investigate the stability of the ligand-protein complexes. tandfonline.com The root-mean-square deviation (RMSD) values of the backbone atoms are often calculated to assess the stability of the complex during the simulation. nih.gov

Structure-Activity Relationship (SAR) Prediction and Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in predicting and optimizing SAR.

For 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, SAR studies have shown that modifications at the C-2 and C-7 positions significantly impact their Src kinase inhibitory activity. acs.org For example, a 2,4-dichloro-5-methoxyphenylamino group at C-7 resulted in superior inhibition of Src enzymatic activity. acs.org In another study on thieno[3,2-b]pyridine-5-carboxamide derivatives as mGlu₅ negative allosteric modulators, replacing a picolinamide (B142947) core with a thieno[3,2-b]pyridine core led to a compound with similar potency. nih.gov These studies demonstrate how systematic structural modifications, guided by SAR, can lead to the optimization of biological activity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to establish a correlation between the 3D properties of a series of compounds and their biological activities. preprints.org These models can then be used to predict the activity of newly designed compounds. tandfonline.com

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are powerful tools in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from large compound libraries. Virtual screening can be performed using either ligand-based or structure-based approaches.

Structure-based virtual screening has been successfully used to identify novel inhibitors for various targets. For example, a virtual screening study of a database containing 2.84 million compounds led to the identification of thieno[3,2-c]quinolin-4(5H)-one derivatives as selective CDK5/p25 inhibitors. nih.gov This approach often involves a hierarchical screening workflow, starting with pharmacophore-based filtering followed by molecular docking. nih.gov

Encoded Library Technology (ELT) is another high-throughput screening method that has been used to identify novel ligands for biological targets. In a campaign against SIRT3, an ELT screen of a 1.2 million compound library identified a thieno[3,2-d]pyrimidine-6-carboxamide core as a key structural motif for potent inhibitors. acs.org The identified hits from such screens serve as starting points for further optimization through medicinal chemistry efforts.

Advanced Spectroscopic Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of thieno[3,2-b]pyridine (B153574) derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectra of thieno[3,2-b]pyridine derivatives show characteristic signals for the aromatic protons on both the thiophene (B33073) and pyridine (B92270) rings. For instance, in a series of 3-amino-thieno[2,3-b]pyridine derivatives (an isomer of the title compound), the amino protons (NH₂) typically appear as a broad singlet that is exchangeable with D₂O. tandfonline.com Aromatic protons present as multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling constants providing information about their relative positions on the heterocyclic rings. tandfonline.commdpi.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thieno[3,2-b]pyridine core are influenced by the electronic effects of the fused rings and any substituents present. For example, in related thieno[2,3-b]pyridine (B153569) structures, the carbon atoms of the pyridine and thiophene rings resonate at distinct chemical shifts, which can be assigned with the help of DEPT (Distortionless Enhancement by Polarization Transfer) experiments and 2D NMR techniques. tandfonline.comarkat-usa.org

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals, especially in complex derivatives. bohrium.com

COSY spectra establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyridine and thiophene rings. bohrium.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton. bohrium.com

Interactive Table: Representative NMR Data for Thieno[2,3-b]pyridine Derivatives
Compound TypeTechniqueObserved Chemical Shifts (ppm) and RemarksReference
3-Amino-thieno[2,3-b]pyridines¹H NMRNH₂ protons as a broad, D₂O exchangeable singlet. Aromatic protons as multiplets in the downfield region. tandfonline.com
Substituted Thieno[2,3-b]pyridines¹³C NMRDistinct signals for pyridine and thiophene ring carbons, assignable with DEPT and 2D NMR. tandfonline.comarkat-usa.org
Complex Thieno[3,2-b]pyrroles2D NMRCOSY, HSQC, and HMBC used for unambiguous assignment of ¹H and ¹³C signals. bohrium.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of thieno[3,2-b]pyridin-6-amine and its analogs displays characteristic absorption bands. The N-H stretching vibrations of the primary amine group (NH₂) typically appear as one or two bands in the region of 3300-3500 cm⁻¹. tandfonline.commdpi.com The C=N and C=C stretching vibrations of the pyridine and thiophene aromatic rings are observed in the 1500-1650 cm⁻¹ region. mdpi.commdpi.com For derivatives containing additional functional groups, such as a carbonyl (C=O) or a cyano (C≡N) group, strong absorption bands would be present around 1630-1760 cm⁻¹ and 2200-2260 cm⁻¹, respectively. tandfonline.commdpi.comarkat-usa.org

Raman Spectroscopy: While less commonly reported for this specific compound in the searched literature, Raman spectroscopy can provide complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations, which can be weak in the IR spectrum. This would be useful for characterizing the C-S and C-C bonds within the thiophene ring.

Interactive Table: Characteristic IR Absorption Frequencies for Thieno[2,3-b]pyridine Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amine (NH₂)N-H Stretch3200 - 3500 tandfonline.commdpi.com
Aromatic RingsC=N, C=C Stretch1500 - 1650 mdpi.commdpi.com
Carbonyl (C=O)C=O Stretch1630 - 1760 tandfonline.comarkat-usa.org
Cyano (C≡N)C≡N Stretch2209 mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound and its derivatives. mdpi.commdpi.com The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. The cleavage of bonds within the thieno[3,2-b]pyridine core and the loss of substituents lead to the formation of characteristic fragment ions. For example, in related structures, the molecular ion peak (M⁺) is often prominent, and its fragmentation can provide evidence for the fused ring system. researchcommons.org Predicted collision cross-section values can also be calculated to aid in identification. uni.lu

Interactive Table: Mass Spectrometry Data for a Thieno[3,2-b]pyridine Derivative
CompoundTechniqueKey FindingReference
Methyl 3-(2-aminophenylamino)thieno[3,2-b]pyridine-2-carboxylateHRMS (EI)Calculated for C₁₅H₁₃N₃O₂S [M⁺] 299.0728; found 299.0732. mdpi.com
N-(4-Methoxyphenyl)-2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amineHRMSCalculated for C₁₇H₁₅N₄OS [M + H]⁺ 323.0967; found 323.0975. mdpi.com
This compoundPredicted CCS[M+H]⁺, m/z 151.03244, Predicted CCS (Ų) 125.1. uni.lu

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Behavior

UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its electronic structure and photophysical properties.

The UV-Vis absorption spectra of thieno[3,2-b]pyridine derivatives are characterized by absorption bands in the UV and visible regions, arising from π-π* and n-π* electronic transitions. rsc.org The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. rsc.orgacs.org

Many thieno[3,2-b]pyridine derivatives exhibit fluorescence, emitting light after being electronically excited. rsc.orgresearchgate.net The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as Stokes shift). beilstein-journals.org The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can vary significantly depending on the compound's structure and its environment. rsc.orgresearchgate.net

Thieno[3,2-b]pyridine derivatives often exhibit solvatochromism, where the position of their absorption and emission bands changes with the polarity of the solvent. researchgate.netuminho.pt A red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity is often observed, which is indicative of an intramolecular charge transfer (ICT) character in the excited state. rsc.orgrsc.org This suggests that the excited state is more polar than the ground state. In some cases, fluorescence is negligible in protic solvents due to hydrogen bonding interactions. rsc.org The study of these solvatochromic shifts provides valuable information about the nature of the excited state and the molecule's interaction with its environment.

Interactive Table: Photophysical Data for Thieno[3,2-b]pyridine Derivatives in Different Solvents
Compound TypePropertyObservationReference
N-arylthieno[3,2-b]pyridin-7-aminesSolvatochromismRed shifts in emission and band enlargement with increasing solvent polarity, attributed to ICT. rsc.orgrsc.org
6-(Hetero)arylthieno[3,2-b]pyridinesFluorescenceExhibit reasonable fluorescence quantum yields and solvatochromic behavior. researchgate.netuminho.pt
Thieno[2,3-b]pyridinesEnvironmental EffectsEmission maximum and intensity are strongly dependent on the polarity and basicity of the medium. colab.ws

The fluorescent properties of thieno[3,2-b]pyridine derivatives make them useful probes in biological and materials science research.

In biological studies , the intrinsic fluorescence of these compounds can be used to monitor their uptake and localization within cells. researchgate.net For example, fluorescent thienopyridine derivatives have been incorporated into nanoliposomes, and their fluorescence has been used to study their encapsulation and location within the lipid membrane. researchgate.netresearchgate.netuminho.pt Fluorescence anisotropy measurements can provide information about the mobility of the fluorescent molecule within its local environment, such as a lipid bilayer. researchgate.net The sensitivity of their fluorescence to the environment can also be exploited to probe the polarity and fluidity of different cellular compartments. nih.gov

In materials science , fluorescent thieno[3,2-b]pyridine analogs are of interest for the development of new materials with specific optical properties. beilstein-journals.orgmdpi.com Their potential applications include organic light-emitting diodes (OLEDs), fluorescent sensors, and dye-sensitized solar cells. acs.org The tunability of their absorption and emission properties through chemical modification allows for the design of materials with tailored photophysical characteristics. colab.ws

Medicinal Chemistry and Biological Activity of Thieno 3,2 B Pyridin 6 Amine Derivatives

Role as a Privileged Scaffold in Drug Discovery

The thieno[3,2-b]pyridine (B153574) nucleus is recognized as a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, making it a versatile starting point for the development of novel therapeutics. researchgate.netnih.gov The fusion of a thiophene (B33073) and a pyridine (B92270) ring creates a rigid, planar system that can be readily functionalized at multiple positions, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed to generate potent inhibitors for various enzymes and modulators for receptors, underscoring its importance in medicinal chemistry. researchgate.netnih.gov

Enzyme and Receptor Target Modulation

Derivatives of thieno[3,2-b]pyridin-6-amine have been extensively studied for their ability to modulate the activity of various enzymes and receptors critical in disease pathogenesis.

Kinase Inhibition (e.g., Src, Haspin, CDKLs, SIRT1/2/3)

Thieno[3,2-b]pyridine derivatives have emerged as a promising class of kinase inhibitors. researchgate.netnih.gov The scaffold's ability to engage in key interactions within the ATP-binding site of kinases, often without being a direct ATP mimetic, allows for the development of highly selective inhibitors. nih.gov This has been demonstrated in the creation of selective inhibitors for underexplored protein kinases like Haspin and cyclin-dependent kinase-like (CDKL) kinases. researchgate.netnih.gov For instance, exploration of the chemical space around the thieno[3,2-b]pyridine core led to the identification of MU1920, a highly selective Haspin inhibitor suitable for in vivo studies. researchgate.netnih.gov Furthermore, the scaffold's versatility is highlighted by the profoundly different binding modes observed for isomers like MU1464 and MU1668, both of which maintain high kinome-wide selectivity. nih.gov Thienopyridine derivatives have also been investigated as inhibitors of other kinases, including Src and sirtuins (SIRT1/2/3).

Table 1: Examples of Thieno[3,2-b]pyridine-based Kinase Inhibitors

CompoundTarget KinaseKey FindingsReference
MU1920HaspinHighly selective inhibitor, suitable for in vivo applications. researchgate.netnih.gov
MU1464UndisclosedDemonstrates high kinome-wide selectivity with a distinct binding mode. nih.gov
MU1668UndisclosedShows high kinome-wide selectivity with a different binding mode compared to its isomer MU1464. nih.gov
General Thieno[3,2-b]pyridinesCDKLsThe scaffold serves as a basis for inhibitors targeting these underexplored kinases. researchgate.net

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Negative Allosteric Modulation

Thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as potent and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.govresearchgate.net These compounds represent a novel class of mGlu5 NAMs that lack the traditional aryl/heterobiaryl acetylene (B1199291) chemotype, which has been associated with poor pharmacokinetic properties. nih.gov A scaffold hopping approach from known picolinamide (B142947) compounds led to the discovery of these thieno[3,2-b]pyridine derivatives with improved oral bioavailability in rats. nih.gov This work highlights the utility of the thieno[3,2-b]pyridine core in developing central nervous system (CNS) penetrant drugs. sci-hub.se

Table 2: Thieno[3,2-b]pyridine-based mGlu5 Negative Allosteric Modulators

CompoundCore StructureActivityKey FindingsReference
VU6031545Thieno[3,2-b]pyridine-5-carboxamidePotent mGlu5 NAMIdentified through a scaffold hopping approach, demonstrating good brain penetration. nih.gov
VU60249452,3-Difluorobenzamide (for comparison)Potent mGlu5 NAMDiscovered alongside thieno[3,2-b]pyridine derivatives, showing the effectiveness of core isostere replacement. nih.gov

DNA Polymerase Inhibition (e.g., Human Cytomegalovirus)

A novel class of non-nucleoside antivirals, the 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides, has been reported as highly potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase. researchgate.net These compounds exhibit remarkable potency against a broad spectrum of herpesvirus DNA polymerases with excellent selectivity over human DNA polymerases. researchgate.net A key structural feature contributing to their high activity is believed to be the conformational restriction of a 2-aryl-2-hydroxyethylamine sidechain by an adjacent methyl group. researchgate.net This discovery opens a new avenue for the development of antiviral agents targeting viral DNA replication. nih.govnih.gov

Nicotinate (B505614) Mononucleotide Adenylyltransferase Inhibition

Derivatives of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine have been synthesized and evaluated as inhibitors of nicotinate mononucleotide adenylyltransferase (NadD), a key enzyme in the NAD biosynthesis pathway of Bacillus anthracis. researchgate.netasianpubs.orgasianpubs.org This research was spurred by the identification of the hit compound DZ9202. researchgate.netasianpubs.org Molecular docking studies have been employed to understand the structure-activity relationships and relative potencies of these synthesized compounds. researchgate.netasianpubs.orgasianpubs.org

Table 3: Inhibition of B. anthracis Nicotinate Mononucleotide Adenylyltransferase by Thieno[2,3-b]pyridine (B153569) Derivatives

Compound IDKi (Binding Affinity)Free Energy of Binding (kcal/mol)Reference
4a344.50 nM-8.82 researchgate.net
4b9.51 nM-10.94 researchgate.net
4c13.16 nM-10.75 researchgate.net
4d7.01 nM-11.12 researchgate.net
4e44.79 µM-5.93 researchgate.net
4f22.12 nM-10.44 researchgate.net
4g215.21 µM-5.00 researchgate.net
4h10.40 nM-6.80 researchgate.net

Epidermal Growth Factor Receptor (EGFR) Tyrosinase Kinase Inhibition

The thieno[2,3-b]pyridine scaffold has been utilized to develop inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in cancer therapy. nih.gov While the provided search results focus more on thieno[2,3-d]pyrimidines and other fused systems as EGFR inhibitors, the general principle of targeting the EGFR tyrosine kinase domain with heterocyclic scaffolds is well-documented. nih.govsci-hub.seacs.org For instance, derivatives of thieno[2,3-b]thiophene (B1266192) have shown inhibitory activity against both wild-type EGFR and the T790M mutant. nih.gov This suggests the potential for thieno[3,2-b]pyridine derivatives to be designed as EGFR inhibitors, although specific examples for the 6-amine substitution pattern were not detailed in the provided search context.

Therapeutic Area Investigations

The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This section delves into the therapeutic potential of this compound derivatives, focusing on their applications as anticancer, antimicrobial, and anti-inflammatory agents.

Derivatives of this compound have shown significant promise as anticancer agents, operating through various mechanisms to inhibit tumor growth and progression.

Mechanism of Action, Cell Proliferation, Apoptosis Induction, Angiogenesis Inhibition

The anticancer effects of thieno[3,2-b]pyridine derivatives are multifaceted. Some of these compounds are designed as inhibitors of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis. mdpi.com By inhibiting VEGFR-2, these compounds can effectively block the formation of new blood vessels that supply tumors with essential nutrients, thereby hindering their growth. mdpi.com The inhibition of VEGFR-2 phosphorylation is a key mechanism, leading to downstream effects on endothelial cell proliferation and migration. uminho.pt

Studies have shown that certain thieno[3,2-b]pyridine derivatives can induce cell cycle arrest, often in the G0/G1 or G2/M phase, which prevents cancer cells from dividing and proliferating. mdpi.comresearchgate.net For instance, one promising aminodi(hetero)arylamine derivative was found to decrease the percentage of cells in the G0/G1 phase in the NCI-H460 cell line. researchgate.net Another compound was observed to cause an increase in the G0/G1 phase and a decrease in the S phase in MDA-MB-231 cells. mdpi.comsemanticscholar.org

Apoptosis, or programmed cell death, is another crucial mechanism through which these compounds exert their anticancer effects. Several derivatives have been shown to induce apoptosis in cancer cells, as evidenced by assays such as TUNEL. uminho.pt One study demonstrated that a specific aminodi(hetero)arylamine derivative increased apoptosis levels in NCI-H460 cells. researchgate.net However, it is noteworthy that not all active compounds induce apoptosis, suggesting multiple mechanisms of action are at play. mdpi.com For example, one compound that reduced tumor size in an in-ovo model did not show significant alterations in apoptotic markers. mdpi.com

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and its inhibition is a key therapeutic strategy. Thieno[3,2-b]pyridine derivatives have been investigated as antiangiogenic agents. mdpi.com Their ability to inhibit VEGFR-2 is central to this effect, leading to a reduction in tumor vascularization. mdpi.comuminho.pt

The anticancer potential of this compound derivatives has been extensively evaluated through in vitro cytotoxicity studies against a panel of human tumor cell lines. These studies are crucial for identifying promising lead compounds and understanding their spectrum of activity.

Commonly used cell lines for these assays include:

MCF-7: A breast adenocarcinoma cell line. mdpi.com

A375-C5: A melanoma cell line. mdpi.comresearchgate.net

NCI-H460: A non-small cell lung cancer cell line. mdpi.comuminho.pt

HepG2: A hepatocellular carcinoma cell line. mdpi.com

In one study, a series of aminodi(hetero)arylamines derived from thieno[3,2-b]pyridine were synthesized and tested for their growth inhibitory effects. researchgate.net A particularly potent derivative, featuring an ortho-amino group and a para-methoxy group, exhibited low GI50 values (1.30–1.63 µM) across all four cell lines (MCF-7, A375-C5, NCI-H460, and HepG2). researchgate.net Importantly, this compound showed no toxicity to non-tumor primary porcine liver cells at these concentrations. researchgate.net

Another study focused on methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates and their anti-hepatocellular carcinoma activity. researchgate.net The most potent compound in this series demonstrated a GI50 value of 1.2 µM on HepG2 cells, which was more potent than the positive control, ellipticine (B1684216) (2.9 µM), and showed no hepatotoxicity. researchgate.net

The table below summarizes the in vitro cytotoxicity data for selected thieno[3,2-b]pyridine derivatives.

CompoundMCF-7 (GI50, µM)A375-C5 (GI50, µM)NCI-H460 (GI50, µM)HepG2 (GI50, µM)Reference
Aminodi(hetero)arylamine derivative1.40 ± 0.201.30 ± 0.101.40 ± 0.401.63 ± 0.09 researchgate.net
Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate---1.2 researchgate.net
Doxorubicin0.04 ± 0.010.13 ± 0.010.09 ± 0.01- researchgate.net
Ellipticine---0.80 ± 0.05 researchgate.net

To bridge the gap between in vitro findings and potential clinical applications, the in vivo efficacy of promising thieno[3,2-b]pyridine derivatives is assessed using various models. The Chick Chorioallantoic Membrane (CAM) assay is a well-established and valuable in vivo model for studying tumor growth and angiogenesis. nih.gov

The CAM model involves grafting human tumor cells onto the chorioallantoic membrane of a developing chick embryo. nih.gov This highly vascularized membrane supports the growth of the tumor xenograft, allowing for the evaluation of a compound's effect on tumor size and the associated vasculature. nih.gov

In a study investigating novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, a lead compound was tested for its antitumor effect using the CAM model with MDA-MB-231 triple-negative breast cancer cells. semanticscholar.orgresearchgate.net The results demonstrated that this compound significantly reduced the tumor size of the in ovo grafts. mdpi.comsemanticscholar.org This finding highlights the potential of this class of compounds to inhibit tumor growth in a living system and further validates their antiangiogenic properties observed in vitro. mdpi.com

Beyond their anticancer properties, thieno[3,2-b]pyridine derivatives have also been explored for their potential as antimicrobial agents, exhibiting activity against a range of pathogens.

Antibacterial, Antifungal, Antiviral Properties

Several studies have reported the synthesis and evaluation of thieno[3,2-b]pyridine derivatives for their antimicrobial activity. researchgate.net These compounds have shown promise against both bacterial and fungal strains. srce.hr The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

In one study, newly synthesized thieno[2,3-b]pyridine-based compounds were evaluated for their in vitro antimicrobial activity against a panel of five bacterial and five fungal strains. Some of the tested compounds exhibited promising antimicrobial and antifungal activities when compared to reference drugs. For instance, one derivative displayed potent activity with MIC values ranging from 4-16 μg/mL. Another study on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. japsonline.com

While research into the antiviral properties of this compound derivatives is less extensive, the broader class of thienopyridines has shown potential in this area.

Tuberculosis remains a significant global health challenge, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Thieno[3,2-b]pyridine derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis.

A series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized, with several compounds demonstrating potent anti-mycobacterial activity (MIC ≤ 1 μg/mL) against M. tuberculosis H37Ra. nih.gov One lead compound also showed good activity against the virulent H37Rv strain and drug-resistant clinical isolates. researchgate.net The mechanism of action for these compounds was identified as the inhibition of the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis. nih.gov This direct inhibition of InhA is a significant advantage, as it may not require metabolic activation, a common mechanism of resistance to the frontline drug isoniazid. nih.gov

Another study explored 3-aminothieno[2,3-b]pyridine-2-carboxamides and found that substitutions at the 4- or 6-position of the thieno[2,3-b]pyridine core are crucial for activity against M. tuberculosis. acs.org

The table below presents the antitubercular activity of selected thieno[3,2-b]pyridine derivatives.

CompoundTarget/MechanismMIC (µg/mL) against M. tuberculosis H37RaReference
Thieno[3,2-b]pyridinone derivative (6c)InhA inhibitor0.5-1 nih.gov
Thieno[3,2-b]pyridinone derivative (6i)InhA inhibitor≤ 1 nih.gov

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Thieno[3,2-b]pyridine derivatives have demonstrated potential as anti-inflammatory agents, primarily through the inhibition of nitric oxide (NO) production. google.com

Nitric Oxide Production Inhibition

Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction can lead to tissue damage. The inhibition of NO production is a valid therapeutic strategy for inflammatory conditions. Some thieno[3,2-c]pyrazol-3-amine derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. bohrium.com This anti-neuroinflammatory effect was observed in astrocyte and microglia cells. bohrium.com

The anti-inflammatory effects of thieno[2,3-b]pyridine derivatives may also be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, another class of inflammatory mediators. researchgate.net

In Vitro Cytotoxicity Studies on Human Tumor Cell Lines (e.g., MCF-7, A375-C5, NCI-H460, HepG2)

Neurological Disorder Therapeutics

The thieno[3,2-b]pyridine scaffold is a versatile structure that has been investigated for its potential in treating a variety of disorders, including those affecting the central nervous system (CNS). igi-global.com Derivatives of thieno[3,2-b]pyridin-amine serve as key intermediates in the synthesis of pharmaceuticals targeting neurological conditions. chemimpex.com Research has focused on the development of these compounds as modulators of key receptors implicated in the pathophysiology of neurological and psychiatric disorders.

One significant area of investigation is their activity as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu₅). The mGlu₅ receptor is a target for a multitude of potential therapeutic applications, including Parkinson's disease-related dyskinesia, fragile X syndrome, anxiety, and major depressive disorder. nih.gov A major focus has been to develop structurally diverse, non-acetylene-based mGlu₅ NAMs to avoid potential metabolic liabilities and off-target effects seen with earlier compounds. nih.govacs.org Structure-activity relationship (SAR) studies led to the discovery of potent thieno[3,2-b]pyridine-5-carboxamide derivatives as competent core structures for mGlu₅ NAMs. acs.org

Furthermore, substituted thieno[3,2-b]pyridine compounds have been specifically investigated for their utility in improving pre-mRNA splicing in cells, with potential applications for treating or ameliorating familial dysautonomia, a rare genetic neurological disorder. google.com Thienopyridinone derivatives, structurally related to the thieno[3,2-b]pyridine core, have also been synthesized and evaluated as inhibitors of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function and excitotoxicity. researchgate.net

Prodrug Strategies and Drug Delivery Systems (e.g., Magnetoliposomes)

To enhance the therapeutic potential and overcome delivery challenges of thieno[3,2-b]pyridine derivatives, various prodrug strategies and advanced drug delivery systems have been explored. Prodrugs are inactive precursors that are converted into the active drug form within the body, a strategy often used to improve properties like oral absorption. acs.org

A notable application of advanced drug delivery for this class of compounds involves the use of magnetoliposomes. These are liposomes that encapsulate magnetic nanoparticles, allowing for magnetic guidance to a specific therapeutic site. researchgate.netrsc.org This approach is particularly promising for dual therapy, combining chemotherapy with magnetic hyperthermia. rsc.org

Researchers have successfully incorporated potent antitumor thieno[3,2-b]pyridine derivatives into both aqueous and solid magnetoliposomes. researchgate.netrsc.org Studies involving N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine and N-(2-methoxyphenyl)thieno[3,2-b]pyridin-7-amine demonstrated high encapsulation efficiencies, exceeding 75%. rsc.orgrsc.org The intrinsic fluorescence of these thienopyridine compounds was used as a tool to confirm their location within the magnetoliposome carriers. rsc.org

These nanosystems, typically ranging in size from 250-400 nm, can be loaded with thienopyridine derivatives, such as 7-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridine, achieving very high encapsulation efficiencies of up to 98%. researchgate.net The resulting drug-loaded magnetoliposomes have shown potent growth inhibition in human tumor cell lines, with activity comparable to the neat compounds, highlighting their potential for future drug delivery applications. rsc.org The preparation of these systems involves methods like ethanol (B145695) injection for aqueous magnetoliposomes and layer-by-layer lipid deposition for solid magnetoliposomes. nih.gov

Table 2: Encapsulation Efficiency of Thieno[3,2-b]pyridine Derivatives in Magnetoliposomes

Compound Delivery System Encapsulation Efficiency (%)
N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine Aqueous/Solid Magnetoliposomes >75
N-(2-methoxyphenyl)thieno[3,2-b]pyridin-7-amine Aqueous/Solid Magnetoliposomes >75
7-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridine Magnetoliposomes 98 ± 2.6

Data sourced from RSC Publishing and MDPI. rsc.orgresearchgate.net

Applications in Advanced Materials Science

Integration into Conductive Polymers and Organic Semiconductors

The thieno[3,2-b]pyridine (B153574) framework is a significant building block in the creation of conductive polymers and organic semiconductors, which are vital for modern electronics. chemimpex.com Derivatives of this core structure are utilized in the development of materials with specific electronic properties for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). smolecule.comrsc.org

The versatility of the thieno[3,2-b]pyrrole unit, an analogue, allows for easy modification and its incorporation into diketopyrrolopyrrole-based copolymers has led to the development of efficient organic semiconductors. researchgate.net For instance, copolymers synthesized from N-alkyl dithieno[3,2-b:2′,3′-d]pyrroles and thiophene (B33073) units result in low band gap, highly conductive polymers that are soluble in common organic solvents and form high-quality films. acs.org Similarly, polymers based on thieno[3,2-b]thiophene (B52689) have been investigated for their semiconducting properties. researchgate.netresearchgate.net The copolymerization of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene has produced a polymer with a high hole mobility of 1.95 cm²/V·s. researchgate.net

Research has shown that polymers incorporating the thieno[3,2-b]thiophene structure can achieve high conductivity and stability, which are crucial for electronic device performance. acs.org For example, when doped, certain copolymers based on dithieno[3,2-b:2′,3′-d]pyrroles have exhibited high conductivities of up to 230 S/cm with excellent stability. acs.org

Table 1: Performance of Thieno[3,2-b]pyridine Analogue-Based Polymers in Organic Electronics

Polymer/Monomer Base Application Key Finding
Thieno[3,2-b]thiophene-diketopyrrolopyrrole OFET Hole mobility of 1.95 cm²/V·s. researchgate.net
Thieno[3,2-b]thiophene-diketopyrrolopyrrole Solar Cell Power conversion efficiency of 5.4%. researchgate.net
N-alkyl dithieno[3,2-b:2′,3′-d]pyrroles (DTP) Conductive Polymer Conductivity up to 230 S/cm. acs.org
PAQM2T-TVT OFET Hole mobility of 3.8 × 10⁻² cm²/V·s. researchgate.net

Role in Sensor Development

The thieno[3,2-b]pyridine scaffold is also explored for its potential in the development of advanced sensor technologies. chemimpex.com The unique electronic characteristics and the ability to functionalize the core structure make these compounds suitable candidates for creating custom molecular sensors. chemimpex.comgoogle.com While direct research on Thieno[3,2-b]pyridin-6-amine for sensor applications is emerging, related compounds like Thieno[3,2-b]pyridin-3-amine are being investigated for their use in diagnostic agents. chemimpex.com The development of novel thieno[3,2-b]pyridin-5(4H)-one derivatives further indicates the utility of this heterocyclic system in the design of specialized sensors. google.com

Electronic Characteristics and Opto-electrical Properties

The opto-electrical properties of thieno[3,2-b]pyridine derivatives are central to their application in materials science. The fusion of the thiophene and pyridine (B92270) rings significantly influences the electronic energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This structural feature plays a crucial role in stabilizing these energy levels, which is essential for the performance of organic electronic materials. rsc.org

Studies on various thieno[3,2-b]pyridine analogues have provided insights into their electronic behavior. For instance, copolymers based on N-alkyl dithieno[3,2-b:2′,3′-d]pyrroles exhibit optical band gaps between 1.74 and 2.00 eV and HOMO energy levels ranging from -4.68 to -4.96 eV. acs.org Other related polymers show high-lying HOMO energy levels around -5.0 eV. researchgate.net The introduction of different functional groups allows for the fine-tuning of these properties. For example, polymers based on 4-(thieno[3,2-b]thiophen-3-yl)benzonitrile have a comparable band gap of 1.73 eV. bohrium.com

The photophysical properties of amine-substituted thieno[3,2-b]pyridines have been studied in detail. N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine and N-(2-methoxyphenyl)thieno[3,2-b]pyridin-7-amine show intrinsic fluorescence and their absorption and emission characteristics are solvent-dependent, indicating a strong intramolecular charge transfer character in their excited state. rsc.org These compounds exhibit moderate to high molar absorption coefficients (ε ≥ 7 × 10³ M⁻¹ cm⁻¹) and have reasonable fluorescence quantum yields. rsc.org

Table 2: Photophysical Properties of Thieno[3,2-b]pyridin-7-amine Derivatives in Different Solvents

Compound Solvent Absorption Max (λ_abs) (nm) Emission Max (λ_em) (nm) Fluorescence Quantum Yield (Φ_F)
N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine Cyclohexane 311 374 0.35
Dichloromethane (B109758) 314 425 0.38
Acetonitrile 313 460 0.08
Ethanol (B145695) 313 464 0.16
N-(2-methoxyphenyl)thieno[3,2-b]pyridin-7-amine Cyclohexane 310 373 0.31
Dichloromethane 313 417 0.40
Acetonitrile 311 451 0.11
Ethanol 312 457 0.19

Data sourced from a study on the photophysical behavior of these compounds. rsc.org

These electronic and optical properties make thieno[3,2-b]pyridine derivatives, including the amine-substituted variants, highly promising for applications in organic electronics where light absorption, emission, and charge transport are critical functions. smolecule.comrsc.org

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Complex Derivatives

The synthesis of functionalized thieno[3,2-b]pyridine (B153574) derivatives is an active area of research. Current methods often involve multi-step sequences, and the development of more efficient and versatile synthetic strategies is a key objective.

Recent advancements include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-N coupling and Suzuki-Miyaura C-C coupling, which have been successfully employed to create diverse libraries of thieno[3,2-b]pyridine derivatives. researchgate.netmdpi.com For instance, novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines have been prepared through palladium-catalyzed C-N coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl and heteroarylamines. researchgate.net Similarly, the Suzuki-Miyaura coupling has been utilized to synthesize methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com

Future research will likely focus on the development of one-pot cascade reactions and the use of alternative, more sustainable catalysts to streamline the synthesis of complex derivatives. scilit.com Metal-free, site-selective C-H bond thiolation and cyclization of alkynylpyridines represents a promising and efficient protocol for constructing the thienopyridine core. acs.org Microwave-assisted one-pot reactions are also being explored to prepare substituted thienopyridines in moderate to excellent yields. acs.org These advancements will facilitate the creation of novel compounds with tailored properties for various applications.

Deepening Mechanistic Understanding of Biological Activities

While numerous thieno[3,2-b]pyridine derivatives have shown promising biological activities, a detailed understanding of their mechanisms of action at the molecular level is often still developing. Many derivatives of the broader thienopyridine class are known to act as antiplatelet agents by targeting the P2Y12 receptor. nih.govoup.comangelfire.comjddtonline.info They are prodrugs that are metabolized in the liver to active metabolites which then irreversibly bind to the P2Y12 receptor. nih.govoup.comjddtonline.info

However, the thieno[3,2-b]pyridine scaffold is versatile and its derivatives have been shown to target other biological molecules. For example, certain derivatives have been identified as inhibitors of the non-receptor tyrosine kinase Src and the vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com More recently, the thieno[3,2-b]pyridine scaffold has been identified as a template for highly selective inhibitors of underexplored protein kinases like Haspin and cyclin-dependent kinase-like kinases (CDKLs). researchgate.netnih.gov

Future research should employ a combination of biochemical assays, structural biology techniques (such as X-ray crystallography and cryo-electron microscopy), and computational modeling to elucidate the precise binding modes and molecular interactions of thieno[3,2-b]pyridin-6-amine derivatives with their biological targets. This deeper mechanistic insight will be crucial for the rational design of more potent and selective therapeutic agents.

Exploration of New Therapeutic Targets and Diseases

The structural versatility of the thieno[3,2-b]pyridine scaffold makes it an attractive starting point for the discovery of drugs targeting a wide range of diseases. igi-global.comigi-global.com While the antiplatelet activity of some thienopyridines is well-established, emerging research is uncovering new therapeutic possibilities.

Table 1: Investigated Therapeutic Areas for Thieno[3,2-b]pyridine Derivatives

Therapeutic AreaSpecific Target/DiseaseResearch Finding
Oncology Breast Adenocarcinoma (MCF-7), Melanoma (A375-C5), Non-small Cell Lung Cancer (NCI-H460)A benzothiazole (B30560) derivative showed GI50 values of 3.5-6.9 μM, and an indole (B1671886) derivative showed GI50 values of 13-21 μM. researchgate.net
Triple Negative Breast Cancer (TNBC)Novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their antitumor potential. mdpi.com
Protein Kinase InhibitionThe thieno[3,2-b]pyridine scaffold has been identified as a template for highly selective inhibitors of kinases like Haspin. researchgate.netnih.gov
Infectious Diseases Mycobacterium tuberculosisThieno[3,2-b]pyridinone derivatives have shown potent activity against Mycobacterium tuberculosis by targeting the enoyl-acyl carrier protein reductase (InhA). nih.gov
Neurological Disorders Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5)Thieno[3,2-b]pyridine-5-carboxamides have been discovered as potent and brain-penetrant negative allosteric modulators of mGlu5. acs.orgnih.gov

Future research should systematically screen libraries of this compound derivatives against a broad panel of biological targets to identify novel therapeutic applications. This could include targets for neurodegenerative diseases, inflammatory disorders, and rare diseases.

Advanced Material Design and Functionalization

The unique electronic properties of the thieno[3,2-b]pyridine core, which combines an electron-rich thiophene (B33073) unit with an electron-deficient pyridine (B92270) ring, make it a promising building block for advanced materials. igi-global.com

Research in this area has explored the use of thienopyridine derivatives in the development of:

Conductive Polymers: The π-conjugated system of the thieno[3,2-b]pyridine scaffold is suitable for creating materials with interesting electronic properties. chemimpex.com

Magnetic Nanoparticles for Drug Delivery: Magnetoliposomes containing superparamagnetic manganese ferrite (B1171679) nanoparticles have been used as carriers for antitumor thieno[3,2-b]pyridin-7-arylamines, demonstrating potential for dual chemo- and thermotherapy. mdpi.comrsc.org

Future investigations could focus on the synthesis and characterization of novel polymers and oligomers incorporating the this compound moiety. The functionalization of the amine group could be used to tune the material's properties, such as solubility, processability, and electronic characteristics. The development of thieno[3,2-b]pyridine-based materials for applications in organic electronics, sensors, and energy storage is a promising avenue for future research.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. europa.euresearchgate.net These computational tools can accelerate the identification of promising new compounds and optimize their properties.

In the context of this compound, AI and ML can be utilized for:

Virtual Screening: To predict the biological activity of large virtual libraries of thieno[3,2-b]pyridine derivatives against various targets, prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate the structural features of thieno[3,2-b]pyridine derivatives with their biological activity or material properties.

De Novo Design: To generate novel thieno[3,2-b]pyridine-based structures with desired properties using generative models.

ADMET Prediction: Computational methods are being used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of thieno[3,2-b]pyridine derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.comresearchgate.net

The integration of AI and ML with high-throughput synthesis and screening will create a powerful pipeline for the rapid discovery and optimization of novel this compound derivatives for a wide range of applications.

Q & A

Q. What are the common synthetic routes for Thieno[3,2-b]pyridin-6-amine and its derivatives?

this compound derivatives are typically synthesized via reductive amination or cyclization reactions . For example:

  • Reductive amination : Reacting aldehydes (e.g., thieno[2,3-d]pyrimidine-6-carbaldehyde) with primary amines (e.g., aryl amines) in the presence of sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH 6) yields substituted derivatives. Reaction times vary from 1 hour to 2 days, with yields ranging from 45% to 87% depending on the substituents .
  • Oxidation : Methanol derivatives of thienopyridines can be oxidized using Dess-Martin periodinane (DMP) to form aldehydes, which are critical intermediates for further functionalization. This method achieves higher efficiency (91% yield) compared to ceric ammonium nitrate .
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol) followed by washing with water/methanol and drying under argon is standard .

Q. How is this compound characterized structurally and chemically?

Characterization involves:

  • Spectroscopy :
    • IR spectroscopy confirms functional groups (e.g., C=O at ~1650 cm⁻¹, NH2 at ~3300 cm⁻¹) .
    • NMR (¹H and ¹³C) identifies substituent positions and confirms regioselectivity. For example, aromatic protons in this compound derivatives appear as distinct doublets in the δ 6.5–8.5 ppm range .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are validated to confirm purity (>95%) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Key factors include:

  • Oxidant selection : Dess-Martin periodinane (DMP) outperforms ceric ammonium nitrate in oxidizing methanol derivatives to aldehydes due to its tolerance for aqueous conditions .
  • pH control : Reductive amination requires strict pH control (pH 6) to stabilize the imine intermediate and prevent side reactions like hydrolysis .
  • Solvent choice : Dry methanol or ethanol minimizes undesired solvolysis during nucleophilic substitutions .
  • Temperature : Elevated temperatures (90°C) are used for ammonolysis reactions (e.g., converting chloropyrimidines to amines) but may require extended reaction times (5–48 hours) .

Q. How should researchers address contradictions in spectroscopic or bioactivity data for this compound analogs?

  • Alternative synthesis : Reproducing derivatives via divergent routes (e.g., starting from different intermediates) can resolve structural ambiguities .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry .
  • Biological assays : Re-testing under standardized conditions (e.g., MIC values for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) reduces variability .
  • Computational modeling : Density functional theory (DFT) calculations predict spectroscopic shifts or binding affinities, aiding in data interpretation .

Q. What structural modifications enhance the dihydrofolate reductase (DHFR) inhibitory activity of this compound derivatives?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -CF3) at the 4-position improve binding to DHFR’s hydrophobic pocket .
    • Arylamino methyl groups at the 6-position increase hydrogen bonding with conserved residues (e.g., Asp27 in E. coli DHFR) .
  • Hybrid analogs : Conjugating thienopyridines with L-glutamate (e.g., compound 4g) enhances water solubility and mimics folate substrates, achieving IC50 values < 1 µM .

Q. What advanced pharmacological models are used to evaluate this compound derivatives?

  • Enzyme inhibition assays : DHFR activity is measured spectrophotometrically by monitoring NADPH oxidation at 340 nm .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) pathogens .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity indices (SI = IC50 mammalian cells / IC50 bacterial cells) .

Methodological Tables

Q. Table 1. Comparison of Oxidants for this compound Intermediate Synthesis

OxidantYield (%)Reaction TimeConditionsReference
Dess-Martin periodinane912 hoursRT, aqueous CH2Cl2
Ceric ammonium nitrate656 hoursReflux, acetic acid

Q. Table 2. Bioactivity of Selected this compound Derivatives

CompoundSubstituentsDHFR IC50 (µM)MIC (S. aureus) (µg/mL)
3a4-OCH3, 6-PhNHCH20.898
4g6-L-Glutamate conjugate0.4516
6a4-CF3, 6-NH20.324

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